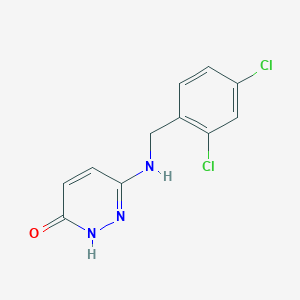

6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol

Description

Properties

IUPAC Name |

3-[(2,4-dichlorophenyl)methylamino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O/c12-8-2-1-7(9(13)5-8)6-14-10-3-4-11(17)16-15-10/h1-5H,6H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUIGIVNZBQBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structural characteristics suggest a range of interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a dichlorobenzylamine moiety. The presence of the dichlorobenzyl group is significant as halogenated aromatic compounds often exhibit enhanced biological activity due to increased lipophilicity and potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research indicates that similar compounds can inhibit specific kinases associated with tumor growth. For instance, compounds with similar structures have shown selective inhibition against FGFR4, a receptor tyrosine kinase implicated in various cancers, including hepatocellular carcinoma (HCC) .

Table 1: Inhibitory Activity of Pyridazine Derivatives Against Cancer Cell Lines

| Compound | Target Kinase | IC50 (nM) | Cancer Type |

|---|---|---|---|

| 6O | FGFR4 | 2.6 | HCC |

| 6P | FGFR1 | >100 | HCC |

| 6Q | FGFR3 | 50 | HCC |

The selectivity and potency of these compounds suggest that modifications to the pyridazine structure can significantly impact their anticancer efficacy.

Antimicrobial Activity

Pyridazine derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound exhibit activity against various bacterial strains. For example, studies on similar nitrogen heterocycles have reported effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections .

Table 2: Antimicrobial Efficacy of Pyridazine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6A | S. aureus | 3.12 |

| 6B | E. coli | 12.5 |

| 6C | Mycobacterium tuberculosis | 0.5 |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. For instance, the inhibition of kinases like FGFR4 disrupts pathways essential for cancer cell proliferation and survival . Additionally, the compound's antimicrobial effects may stem from its ability to penetrate bacterial membranes and interfere with metabolic processes.

Case Studies

- Hepatocellular Carcinoma Model : In vivo studies using xenograft models demonstrated that pyridazine derivatives effectively reduced tumor growth in HCC models, supporting their potential as therapeutic agents in oncology .

- Antimicrobial Screening : A high-throughput screening campaign identified several pyridazine derivatives with significant activity against Mycobacterium tuberculosis, suggesting their potential as new antimycobacterial agents .

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Recent studies have indicated that compounds featuring a pyridazine scaffold exhibit significant antitumor properties. For instance, derivatives similar to 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol have been synthesized and tested for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that pyridazine derivatives can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance antibacterial efficacy .

3. Metabolic Disorders

Another significant application of this compound is in the treatment of metabolic disorders such as obesity and diabetes. Compounds with similar structures have been reported to act as thyroid hormone analogs, which can modulate metabolic processes and improve insulin sensitivity . This makes them candidates for further development in managing conditions like hyperlipidemia and non-alcoholic steatohepatitis (NASH).

Case Studies

Comparison with Similar Compounds

Dichlorobenzyl-Substituted Amino Acids

(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid () are non-protein amino acids with collagenase inhibition properties. Key comparisons:

| Parameter | (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid |

|---|---|---|

| IC50 | 1.48 mM | 1.31 mM |

| Gibbs Free Energy | -6.4 kcal/mol | -6.5 kcal/mol |

| Hydrogen Bond Length | 2.202 Å (Gln215) | 1.961 Å (Gln215) |

| π–π Interaction | 4.127 Å (Tyr201) | 4.249 Å (Tyr201) |

- Key Findings :

- Both compounds bind to collagenase’s activator domain (Gln215, Tyr201), critical for enzymatic activity .

- The 2,6-dichloro isomer exhibits marginally better IC50 and binding energy, though chlorine position minimally impacts overall inhibition efficacy.

- The 2,4-dichloro analog forms a weaker hydrogen bond but maintains comparable π–π interactions, highlighting the resilience of aromatic stacking despite substituent positioning .

Heterocyclic Dichlorobenzyl Derivatives

lists compounds like (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride , differing in heterocycle (pyrrolidine vs. pyridazine) and chlorine substitution (2,5 vs. 2,4).

Pyridazine-Based Analogs

- The 4-chloro substituent may alter binding orientation compared to 2,4-dichloro derivatives.

- 6-(bis(2-methoxyethyl)amino)pyridazin-3-ol (): Polar methoxyethyl groups increase solubility but may reduce membrane permeability. Lack of aromatic substituents eliminates π–π interactions, likely reducing collagenase affinity compared to dichlorobenzyl analogs .

Discussion of Structural Determinants

- Chlorine Position : 2,4-dichloro substitution balances hydrophobic interactions and steric effects, favoring collagenase binding over 2,6 or 2,5 isomers.

- Heterocycle Core : Pyridazine’s planar structure and nitrogen atoms may enhance binding specificity compared to saturated heterocycles (e.g., piperidine).

- Substituent Flexibility : Bulky dichlorobenzyl groups improve enzyme affinity but may challenge synthetic accessibility (e.g., lower yields in ’s dichlorobenzyl-formamide synthesis ).

Preparation Methods

Preparation Methods of 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction or functionalization of the pyridazinone/pyridazin-3-ol core.

- Introduction of the amino substituent at the 6-position.

- Attachment of the 2,4-dichlorobenzyl group via nucleophilic substitution or condensation.

A representative synthetic route is detailed in patent WO2007009913A1, which outlines the preparation of related pyridazinone derivatives through chloropyridazine intermediates converted under acidic conditions to pyridazinones, followed by alkylation and substitution steps.

Detailed Synthetic Steps

Step 1: Preparation of Chloropyridazine Intermediate

- Starting from appropriately substituted pyridazine precursors, chloropyridazine derivatives are synthesized.

- For example, selective displacement of chloro groups on a trichloronitrobenzene derivative with nucleophiles such as tert-butyl cyanoacetate anions leads to key intermediates.

Step 2: Conversion to Pyridazin-3-ol Core

- The chloropyridazine intermediate undergoes hydrolysis under acidic conditions to afford the pyridazin-3-ol structure.

- This step is typically performed under controlled acidic hydrolysis, as described in J. Chem. Soc. Perkin Trans. 1, 1988, 12, 3103-3111.

Step 3: Introduction of the Amino Group and 2,4-Dichlorobenzyl Substituent

- The amino substituent at the 6-position is introduced via nucleophilic substitution using 2,4-dichlorobenzylamine or related amines.

- This can be achieved by condensation reactions between the pyridazin-3-ol intermediate and 2,4-dichlorobenzylamine under basic or neutral conditions, often employing potassium carbonate or similar bases in solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc) at elevated temperatures.

- Alternatively, the amino group can be introduced first, followed by alkylation with 2,4-dichlorobenzyl halides.

Step 4: Purification and Characterization

Example Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | Starting pyridazine + nucleophile (e.g., tert-butyl cyanoacetate) | Chloropyridazine intermediate |

| 2 | Acidic hydrolysis | Acidic conditions, heat | Conversion to pyridazin-3-ol core |

| 3 | Amination / Nucleophilic substitution | 2,4-Dichlorobenzylamine, base (K2CO3), solvent (DMSO/DMAc), heat | Introduction of 6-((2,4-Dichlorobenzyl)amino) group |

| 4 | Purification and characterization | Chromatography, NMR, MS, HPLC | Pure this compound |

Research Findings and Analytical Data

- The synthetic routes described allow for the preparation of analogs by varying the substituents on the benzylamine moiety or the pyridazine ring, enabling structure-activity relationship studies.

Characterization data typically show:

- ^1H NMR signals corresponding to aromatic protons of the 2,4-dichlorobenzyl group and pyridazin-3-ol ring.

- ^13C NMR confirming the presence of chlorinated aromatic carbons and pyridazine carbons.

- High purity confirmed by HPLC area normalization method (up to 100% purity reported).

- Mass spectrometry confirming the molecular ion peak consistent with the expected molecular weight.

The synthetic methods are adaptable and have been used to prepare a variety of pyridazinone derivatives with biological activities such as thyroid hormone modulation and antimicrobial effects.

Summary Table of Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Pyridazine derivatives, 2,4-dichlorobenzylamine | Commercially available or synthesized intermediates |

| Solvents | Dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMAc) | High boiling solvents for elevated temperature reactions |

| Bases | Potassium carbonate, potassium tert-butoxide | Facilitate nucleophilic substitution |

| Temperature | 50–120 °C | Oil bath heating for 2–6 hours |

| Reaction time | 2–6 hours | Depends on step and scale |

| Purification methods | Chromatography (silica gel, preparative HPLC) | To achieve high purity |

| Characterization | ^1H NMR, ^13C NMR, HR-MS, HPLC | Confirm structure and purity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol?

- Methodological Answer :

- Microwave-assisted synthesis : Efficient for introducing dichlorobenzyl groups via condensation reactions, reducing reaction times and improving yields compared to conventional heating .

- Stepwise functionalization : Begin with pyridazin-3-ol core modification, followed by nucleophilic substitution with 2,4-dichlorobenzylamine under anhydrous conditions.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for high-purity isolation.

- Verification : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and LC-MS (m/z calculated for : 285.01) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Hazard classification : Classified as a hazardous chemical due to halogenated aromatic structure (refer to CAS 102-47-6 analogs for toxicity profiles) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- Storage : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .

Q. Which analytical techniques are optimal for structural and purity assessment?

- Methodological Answer :

- Structural confirmation :

- - and -NMR for aromatic and amine proton environments.

- FT-IR for characteristic N-H (3300–3500 cm) and C-Cl (600–800 cm) stretches.

- Purity analysis :

- HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with ≥98% purity threshold .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the chlorine substitution pattern influence collagenase inhibition?

- Methodological Answer :

- Comparative SAR : Analog studies show 2,4-dichloro substitution (IC = 1.48 mM) vs. 2,6-dichloro (IC = 1.31 mM) enhance collagenase inhibition by stabilizing π–π interactions with Tyr201 and hydrogen bonds with Gln215 .

- Table: Activity and Docking Data

| Substitution | IC (mM) | ΔG (kcal/mol) | Key Interactions |

|---|---|---|---|

| 2,4-dichloro | 1.48 | -6.4 | Tyr201 (4.127 Å), Gln215 (2.202 Å) |

| 2,6-dichloro | 1.31 | -6.5 | Tyr201 (4.249 Å), Gln215 (1.961 Å) |

Q. What computational strategies predict binding modes with collagenase?

- Methodological Answer :

- Docking protocols : Use AutoDock Vina with collagenase crystal structure (PDB: 1CVP). Set grid boxes around the activator domain (residues 180–220).

- Scoring : Prioritize ligands with lowest Gibbs free energy (ΔG ≤ -6 kcal/mol) and ≤2.5 Å hydrogen bond distances .

- Validation : Compare docking poses with molecular dynamics simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories.

Q. How can contradictory activity data between analogs be resolved?

- Methodological Answer :

- Assay standardization : Use recombinant collagenase from consistent sources (e.g., Clostridium histolyticum) and control for enzyme lot variability.

- Orthogonal assays : Validate IC via fluorescence-based (DQ-collagen) and colorimetric (FALGPA substrate) methods .

- Structural analysis : Perform X-ray crystallography or cryo-EM to resolve binding site discrepancies caused by chlorine positional isomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.